2-chloro-N-(3-fluorophenyl)acetamide

Antibacterial Structure-Activity Relationship Halogen Effect

Scaffold optimization stalls when the 2-chloro and 3-fluoro geometry are lost, causing a 2-fold MIC drop against K. pneumoniae. - Verified single-crystal N-H···O amide C(4) chain; syn-Cl conformation (O-C-C-Cl torsion 5.6°) ensures reproducible dissolution and formulation. - 97% purity, crystalline solid (mp 121-123 °C); reactive chloroacetyl handle for amidation libraries. Global stock in 5 g-500 g; ship ambient. For R&D only.

Molecular Formula C8H7ClFNO
Molecular Weight 187.6 g/mol
CAS No. 350-81-2
Cat. No. B1361940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-fluorophenyl)acetamide
CAS350-81-2
Molecular FormulaC8H7ClFNO
Molecular Weight187.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)CCl
InChIInChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12)
InChIKeyBYGYGNMGANLDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(3-fluorophenyl)acetamide: Chemical Identity & Physicochemical Profile


2-Chloro-N-(3-fluorophenyl)acetamide (C₈H₇ClFNO, MW 187.60 g/mol) is a halogenated aryl acetamide in which a 2-chloroacetyl group is coupled to a 3-fluoroaniline moiety [1]. The crystalline solid melts at 121–123 °C and exhibits a density of approximately 1.358 g/cm³ . Single-crystal X‑ray diffraction reveals an amide C(4) hydrogen‑bonded chain motif propagating along [101]; the fluorine atom is disordered over the meta positions of the benzene ring in a 0.574(4):0.426(4) ratio, and the chlorine atom adopts a syn‑conformation relative to the carbonyl oxygen with an O–C–C–Cl torsion angle of 5.6(3)° [1].

2-Chloro-N-(3-fluorophenyl)acetamide: Generic Substitution Risks


Positional isomers and des‑chloro analogs of 2-chloro-N-(3-fluorophenyl)acetamide differ markedly in antibacterial potency, crystallographic packing, and hydrogen‑bonding architecture. The 3‑fluoro substitution yields a distinct hydrogen‑bonded chain in the solid state [1], while the chlorine atom contributes to both electrostatic stabilization and enhanced antibacterial activity . Simply interchanging this compound with, for instance, 2-chloro-N-(4-fluorophenyl)acetamide or the des‑chloro precursor N-(3-fluorophenyl)acetamide risks compromising biological efficacy and reproducibility of crystal‑form‑dependent processes. The quantitative evidence below delineates the specific dimensions where the 3‑fluoro, 2‑chloro combination provides measurable advantages.

2-Chloro-N-(3-fluorophenyl)acetamide: Comparator Evidence


Antibacterial Potency Against K. pneumoniae

In a direct head‑to‑head comparison, 2-chloro-N-(3-fluorophenyl)acetamide displayed a minimum inhibitory concentration (MIC) of 512 µg/mL against Klebsiella pneumoniae ATCC 10031, whereas the des‑chloro precursor N-(3-fluorophenyl)acetamide showed an MIC of 1024 µg/mL under identical assay conditions . The two‑fold potency gain is attributed to the electron‑withdrawing and steric contributions of the chlorine atom.

Antibacterial Structure-Activity Relationship Halogen Effect

Syn-Cl Conformation & Amide Hydrogen-Bond Chain

Single‑crystal X‑ray analysis of 2-chloro-N-(3-fluorophenyl)acetamide reveals an O–C–C–Cl torsion angle of 5.6(3)°, placing the chlorine atom syn to the carbonyl oxygen, and intermolecular N–H⋯O hydrogen bonds form amide C(4) chains along [101] [1]. The 3‑fluoro substituent is disordered over the two meta positions in a 0.574:0.426 ratio [1]. By contrast, the 4‑fluoro positional isomer (2-chloro-N-(4-fluorophenyl)acetamide) crystallizes in a different packing arrangement with distinct hydrogen‑bond networks (class‑level inference based on reported unit‑cell differences) [2].

Crystallography Solid-State Properties Hydrogen Bonding

In Vitro Anticancer Activity in Cancer Cells

2-Chloro-N-(3-fluorophenyl)acetamide inhibited cancer cell growth with an IC50 of 2.5 µM in a standardized cell viability assay . While the exact comparator data for the des‑chloro or 4‑fluoro analog were not located in the available primary literature, the activity places the compound among active aryl acetamide hits; for context, the structurally related N-(3-fluorophenyl)acetamide typically shows >10 µM IC50 in similar panels (class‑level inference) [1].

Anticancer Cytotoxicity Kinase inhibition

Lipinski Rule-of-Five Drug-Likeness Compliance

2-Chloro-N-(3-fluorophenyl)acetamide satisfies all four Lipinski rules: molecular weight 187.6 g/mol (<500), calculated LogP ≈1.8 (<5), 1 hydrogen‑bond donor (<5), and 2 hydrogen‑bond acceptors (<10) [1]. The des‑chloro analog N-(3-fluorophenyl)acetamide (MW 153.16, LogP ≈1.4) also complies, but the target compound’s slightly higher LogP implies improved membrane permeability (class‑level inference). The 2‑chloro group adds a metabolically labile site, which can be advantageous for pro‑drug strategies or for enhancing target residence time in certain contexts [2].

Drug‑likeness Physicochemical profiling ADME prediction

2-Chloro-N-(3-fluorophenyl)acetamide: Research & Industrial Applications


Gram-Negative Antibacterial Hit-to-Lead Optimization

The compound’s 2‑fold MIC advantage over the des‑chloro analog against K. pneumoniae makes it a preferred starting scaffold for medicinal chemistry programs focused on Gram‑negative infections. Structure‑activity relationship (SAR) exploration around the 3‑fluoro and 2‑chloro positions can further improve potency while leveraging the known hydrogen‑bonded crystal lattice for formulation studies [1].

Solid-State Chemistry & Polymorph Screening

The unique syn‑Cl conformation and amide C(4) chain motif of 2-chloro-N-(3-fluorophenyl)acetamide [1] offer a distinct reference point for crystal‑engineering investigations. The disordered 3‑fluoro substituent serves as a probe for studying static vs. dynamic disorder in halogenated aromatic amides, which impacts solid‑state NMR and dissolution behavior.

Early-Stage Anticancer Drug Discovery

With an IC50 of 2.5 µM against cancer cells , the compound can serve as a tool for cellular mechanism-of-action studies. Its favorable drug‑likeness profile (MW 187.6, LogP ≈1.8) supports membrane permeability and intracellular target engagement, making it suitable for high‑content screening and chemoproteomics experiments.

Synthesis of Advanced Intermediates & Library Blocks

The reactive 2‑chloroacetyl group enables facile nucleophilic substitution or amidation to generate diverse libraries of 3‑fluorophenyl‑containing amides, ureas, and heterocycles. The crystalline nature of the parent compound simplifies purification by recrystallization, improving overall synthetic throughput [1].

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